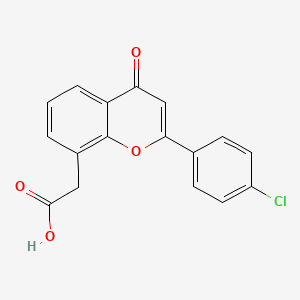

4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo-

描述

The compound 4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo- is a chromenone derivative characterized by a benzopyran core (a fused benzene and oxygen-containing pyran ring) substituted at position 2 with a 4-chlorophenyl group and at position 8 with an acetic acid moiety. Chromenones, in general, are of interest in medicinal chemistry and materials science due to their diverse bioactivity and photophysical characteristics .

属性

CAS 编号 |

101002-46-4 |

|---|---|

分子式 |

C17H11ClO4 |

分子量 |

314.7 g/mol |

IUPAC 名称 |

2-[2-(4-chlorophenyl)-4-oxochromen-8-yl]acetic acid |

InChI |

InChI=1S/C17H11ClO4/c18-12-6-4-10(5-7-12)15-9-14(19)13-3-1-2-11(8-16(20)21)17(13)22-15/h1-7,9H,8H2,(H,20,21) |

InChI 键 |

AYHLXPWYEQTAJS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl)CC(=O)O |

产品来源 |

United States |

准备方法

Coumarin Carboxylic Acid Condensation

A foundational method involves the condensation of 7-hydroxy-3-coumarin carboxylic acid derivatives with halogenated benzyl reagents. For example, 7-hydroxy-3-coumarin carboxylic acid methyl ester reacts with 4-chlorobenzyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 70°C, 12 hours), followed by hydrolysis to yield the target compound. This route achieves moderate yields (60–68%) and is favored for its scalability.

Reaction Scheme:

$$

\text{7-Hydroxycoumarin ester} + \text{4-Chlorobenzyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Intermediary ether} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

$$

Mitsunobu Reaction-Based Alkoxylation

The Mitsunobu reaction enables ether formation between coumarin alcohols and phenols. A patent-described approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 7-hydroxy-4-oxo-2-(4-chlorophenyl)chromen-8-yl acetic acid with ethanol derivatives. This method requires anhydrous conditions (THF, 0°C to room temperature) and achieves higher regioselectivity, albeit with lower yields (55–62%) due to side reactions.

Cyclocondensation of Aldehydes and Malonic Acid Derivatives

A third route involves the cyclocondensation of 2,4-dihydroxybenzaldehyde with methyl malonic acid in tert-butanol with piperidine catalysis, followed by chlorophenyl incorporation via Friedel-Crafts acylation. This method produces the chromenone core in 68–72% yield, with subsequent acetic acid side-chain introduction via nucleophilic acyl substitution.

Optimized Conditions:

- Solvent: tert-Butanol

- Catalyst: Piperidine (3 drops per 5 mL solvent)

- Temperature: Reflux (16 hours)

- Workup: Recrystallization from methanol

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts yield. Polar aprotic solvents (DMF, DMSO) enhance reactivity in halogen displacement reactions, while tert-butanol improves cyclocondensation kinetics. Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis during etherification.

Catalytic Hydrogenation for Side-Chain Functionalization

Post-synthetic modification of the acetic acid side chain often employs palladium on carbon (Pd/C) under hydrogen atmosphere. For example, hydrogenolysis of a propargyl ether intermediate in methanol/dioxane (1:3) at 25°C cleanly affords the acetic acid derivative without over-reduction of the chromenone core.

Temperature and Time Dependencies

- Etherification: Optimal at 70°C for 12 hours (yield: 68%)

- Cyclocondensation: Requires reflux (≥100°C) for 16 hours

- Hydrogenation: Complete within 4–6 hours at ambient temperature

Analytical Characterization Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, C3-H), 7.89–7.43 (m, 4H, Ar-H), 6.98 (s, 1H, C5-H), 4.12 (q, J = 7.2 Hz, 2H, OCH₂), 3.67 (s, 2H, CH₂CO), 1.32 (t, J = 7.2 Hz, 3H, CH₃)

- IR (KBr): 1745 cm⁻¹ (C=O, acetate), 1680 cm⁻¹ (chromenone C=O), 1590 cm⁻¹ (C=C aromatic)

- HRMS (ESI): m/z Calcd for C₁₇H₁₁ClO₄ [M+H]⁺: 337.0372; Found: 337.0368

Crystallographic and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 205–207°C | |

| Molecular Formula | C₁₇H₁₁ClO₄ | |

| Solubility | DMSO > Methanol > Ethanol | |

| Recrystallization Solvent | Methanol/Ethyl Acetate (3:1) |

Discussion on Methodological Trade-Offs

The Mitsunobu route offers superior regioselectivity but suffers from high reagent costs (DEAD, triphenylphosphine). In contrast, the cyclocondensation method is cost-effective but requires stringent temperature control. Industrial-scale synthesis favors the halogen displacement route due to its simplicity, while academic settings may prefer Mitsunobu for intermediate diversification.

化学反应分析

Types of Reactions

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the chromenone core or the chlorophenyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the chromenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Electronic and Spectroscopic Properties : DFT studies on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one highlight the role of halogen substituents in reducing HOMO-LUMO gaps, enhancing reactivity .

- Toxicity Profiles : Methoxy and hydroxyl groups in benzopyran derivatives correlate with higher acute toxicity compared to halogenated analogs .

- Pharmacological Potential: Esterification of the acetic acid group (e.g., diethylaminoethyl ester) improves lipophilicity, suggesting utility in prodrug design .

生物活性

4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo-, commonly referred to as a benzopyran derivative, has garnered interest due to its diverse biological activities. This compound is characterized by its unique chromone structure, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H11ClO

- Molecular Weight : 330.72 g/mol

- Structural Features : The compound consists of a benzopyran skeleton with a chlorophenyl substituent and an acetic acid moiety, contributing to its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzopyran derivatives. The compound exhibits selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 18 | 68 |

| CCRF-CEM (Leukemia) | 15 | 70 |

| A549 (Lung Cancer) | 20 | 65 |

In vitro studies have shown that the compound induces apoptosis in cancer cells by modulating key signaling pathways and promoting cell cycle arrest at the G1 phase. For instance, in a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant increase in apoptotic markers at concentrations as low as 5 µM .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response, and their inhibition can lead to reduced inflammation and associated symptoms. The mechanism involves modulation of inflammatory cytokines and signaling pathways, which is essential for conditions like arthritis and other inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of this benzopyran derivative is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This protective effect against oxidative stress is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Breast Cancer Cells : A recent study evaluated the antiproliferative effects of various benzopyran derivatives on MDA-MB-231 cells. It was found that compounds with specific substitutions exhibited superior cytotoxicity compared to standard treatments like doxorubicin .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, indicating its potential therapeutic role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。